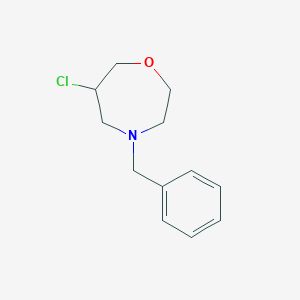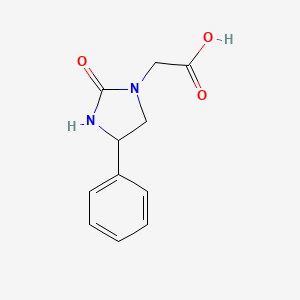
3-Amino-1,2-oxaborepan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,2-oxaborepan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H13BClNO2 . It is a boron-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxaborepan-2-ol hydrochloride typically involves the reaction of appropriate boron-containing precursors with amino alcohols under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1,2-oxaborepan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic acids, boron-containing amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Amino-1,2-oxaborepan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Comparaison Avec Des Composés Similaires
- 3-Amino-1,2-oxaborepan-2-ol
- 2-Amino-1,2-oxaborepan-2-ol
- 3-Amino-1,2-oxaborepan-2-one
Comparison: 3-Amino-1,2-oxaborepan-2-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, such as in aqueous environments and biological systems .
Propriétés
Formule moléculaire |
C5H13BClNO2 |
|---|---|
Poids moléculaire |
165.43 g/mol |
Nom IUPAC |
2-hydroxyoxaborepan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12BNO2.ClH/c7-5-3-1-2-4-9-6(5)8;/h5,8H,1-4,7H2;1H |
Clé InChI |
RUHBKMPONFCYAE-UHFFFAOYSA-N |
SMILES canonique |
B1(C(CCCCO1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


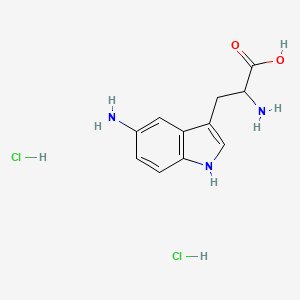

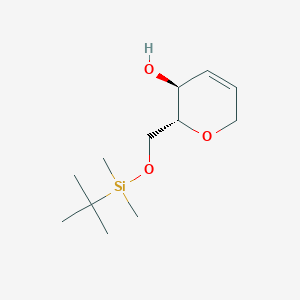

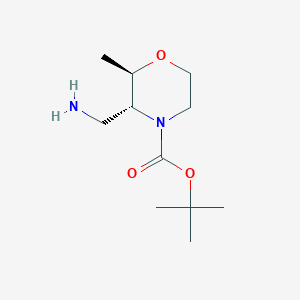
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)


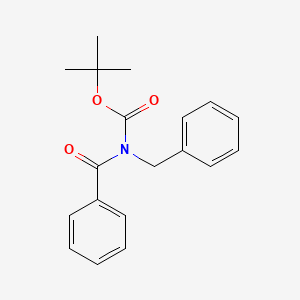
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
